2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline
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Overview
Description
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a double bond between a nitrogen atom and a carbon atom, with the nitrogen atom bonded to two different chlorinated phenyl groups. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,5-dichloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine: A reduced form of the compound with an amine group instead of an imine group.
2,5-Dichloroaniline: A precursor used in the synthesis of the compound.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
Uniqueness
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine is unique due to its specific imine structure, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H8Cl3N |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-8H |
InChI Key |
YZFGXPUMGSPLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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